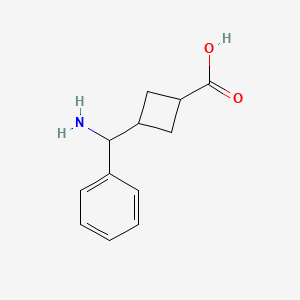
1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring and the imidazole ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chloroaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 2-bromo-4-chloroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Chlorination: The final step involves the chlorination of the imidazole ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(2-Bromo-4-chlorophenyl)hydrazine
- 1-(2-Bromo-4-chlorophenyl)imidazole
Comparison: 1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents on the phenyl and imidazole rings, respectively. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. Additionally, the imidazole ring enhances its potential as a ligand in coordination chemistry and its biological activity.
Propriétés
Formule moléculaire |
C9H5BrCl2N2 |
|---|---|
Poids moléculaire |
291.96 g/mol |
Nom IUPAC |
1-(2-bromo-4-chlorophenyl)-4-chloroimidazole |
InChI |
InChI=1S/C9H5BrCl2N2/c10-7-3-6(11)1-2-8(7)14-4-9(12)13-5-14/h1-5H |
Clé InChI |
ZRYXRZAURUQQPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


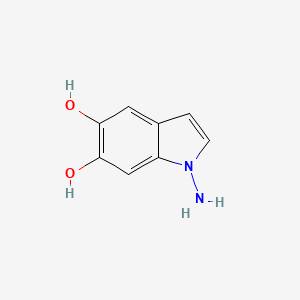

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)

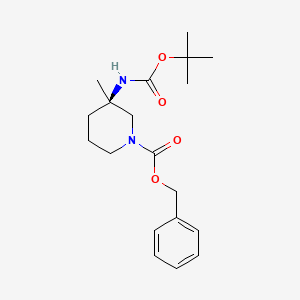
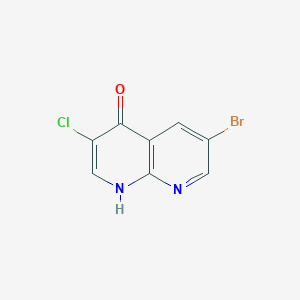
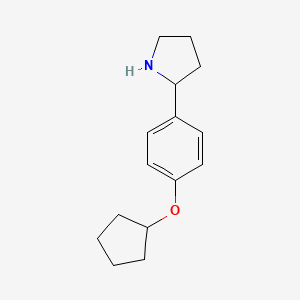
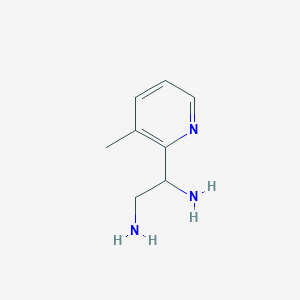
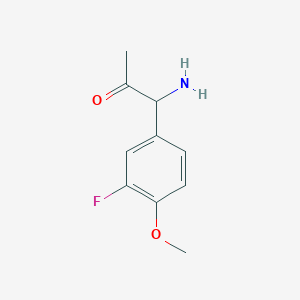

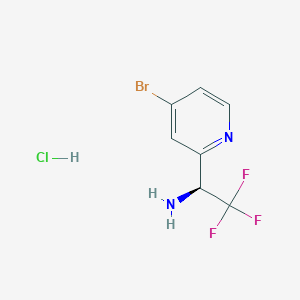

![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
